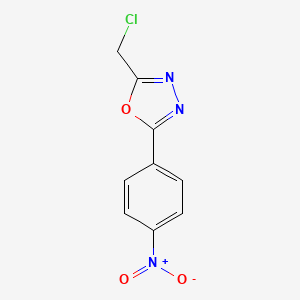

2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3/c10-5-8-11-12-9(16-8)6-1-3-7(4-2-6)13(14)15/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQRLMXKFHKCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964911 | |

| Record name | 2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50677-30-0 | |

| Record name | 2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis and characterization of 2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole scaffold is a privileged pharmacophore known for its diverse biological activities.[1][2] This document outlines a reliable two-step synthetic pathway, detailing the underlying chemical principles, step-by-step experimental procedures, and rigorous analytical characterization. The methodology is designed for researchers, chemists, and professionals in drug development, ensuring reproducibility and a thorough understanding of the process from starting materials to the final, validated compound.

Introduction and Scientific Rationale

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester groups make it a cornerstone in the design of novel therapeutic agents.[3] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] The target molecule, this compound, incorporates three key features: the stable oxadiazole core, an electrophilic chloromethyl group that serves as a versatile handle for further chemical modification, and a 4-nitrophenyl moiety, which is a common substituent in biologically active compounds.

The synthetic strategy presented herein is a classical and robust method for constructing 2,5-disubstituted 1,3,4-oxadiazoles.[1][5] It involves the initial formation of a 1,2-diacylhydrazine intermediate, followed by a cyclodehydration reaction. This approach is widely adopted due to its efficiency and the ready availability of starting materials.[6] Phosphorus oxychloride (POCl₃) is selected as the cyclodehydrating agent, a reagent well-documented for its effectiveness in promoting the intramolecular cyclization of diacylhydrazines to form the oxadiazole ring under relatively mild conditions.[7][8]

Synthesis Pathway and Mechanism

The synthesis is accomplished via a two-step process. The first step is the acylation of 4-nitrobenzohydrazide with chloroacetyl chloride to form the N,N'-diacylhydrazine intermediate. The second step is the intramolecular cyclodehydration of this intermediate using phosphorus oxychloride to yield the target 1,3,4-oxadiazole.

Mechanism Rationale: The cyclodehydration mechanism with POCl₃ involves the activation of one of the carbonyl oxygens of the diacylhydrazine intermediate by phosphorylation. This enhances the electrophilicity of the carbonyl carbon, facilitating an intramolecular nucleophilic attack by the other amide oxygen. Subsequent elimination of dichlorophosphoric acid and a proton drives the reaction towards the formation of the stable, aromatic 1,3,4-oxadiazole ring.[9]

Caption: Reaction scheme for the two-step synthesis.

Detailed Experimental Protocols

Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Nitrobenzohydrazide | ≥98% | Sigma-Aldrich | |

| Chloroacetyl chloride | ≥98% | Sigma-Aldrich | Corrosive, lachrymator |

| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich | Corrosive, reacts with water |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | |

| Ethanol | 95% | Fisher Scientific | |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular |

Step 1: Synthesis of N'-(2-chloroacetyl)-4-nitrobenzohydrazide (Intermediate)

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-nitrobenzohydrazide (10.0 g, 55.2 mmol).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) and anhydrous pyridine (5.2 mL, 66.2 mmol) to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Addition of Acylating Agent: Dissolve chloroacetyl chloride (5.3 mL, 66.2 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. A white precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove pyridine hydrochloride.

-

Drying: Dry the collected solid in a vacuum oven at 60°C to a constant weight to yield the intermediate, N'-(2-chloroacetyl)-4-nitrobenzohydrazide.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place the dried N'-(2-chloroacetyl)-4-nitrobenzohydrazide (10.0 g, 38.8 mmol) from the previous step.

-

Addition of Dehydrating Agent: Carefully add phosphorus oxychloride (POCl₃, 20 mL) to the flask in a fume hood. The mixture may become a slurry.

-

Reaction: Heat the mixture to reflux (approximately 105-110°C) using an oil bath and maintain reflux for 4-6 hours. The reaction mixture should become a clear, yellowish solution. Monitor the reaction by TLC until the starting material is consumed.

-

Removal of Excess Reagent: After cooling to room temperature, carefully and slowly pour the reaction mixture onto 500 g of crushed ice with constant stirring in a large beaker. Caution: This is a highly exothermic reaction.

-

Neutralization & Precipitation: Once the ice has melted, a solid precipitate will form. Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.

-

Isolation: Collect the crude product by vacuum filtration. Wash the solid with copious amounts of cold water (5 x 100 mL) until the washings are neutral.

-

Purification: Recrystallize the crude solid from ethanol to obtain pure, pale yellow crystals of this compound.

-

Drying: Dry the purified crystals in a vacuum oven at 50°C. Record the final mass and calculate the percentage yield.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Caption: Overall experimental and analytical workflow.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₉H₆ClN₃O₃ |

| Molecular Weight | 239.62 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 133-135 °C[10] |

Spectroscopic Data

The structure of the final compound is confirmed using a combination of spectroscopic techniques.[1][11]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Rationale: To identify characteristic functional groups. The disappearance of N-H and C=O stretching bands from the diacylhydrazine intermediate and the appearance of C=N and C-O-C bands confirm the formation of the oxadiazole ring.

-

Expected Peaks (KBr, cm⁻¹):

-

~1610-1620 (C=N stretch of oxadiazole)

-

~1520 & ~1345 (Asymmetric and symmetric NO₂ stretch)

-

~1080-1100 (C-O-C stretch of oxadiazole ring)

-

~750-780 (C-Cl stretch)

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: To elucidate the precise arrangement of protons and carbons in the molecule.

-

¹H NMR (400 MHz, DMSO-d₆), δ (ppm):

-

~8.40 (d, 2H, Ar-H ortho to NO₂)

-

~8.20 (d, 2H, Ar-H meta to NO₂)

-

~5.10 (s, 2H, -CH₂Cl)

-

-

¹³C NMR (100 MHz, DMSO-d₆), δ (ppm):

-

~165.5 (C5 of oxadiazole)

-

~164.0 (C2 of oxadiazole)

-

~150.0 (Ar-C attached to NO₂)

-

~129.0 (Ar-CH)

-

~128.5 (Ar-C attached to oxadiazole)

-

~125.0 (Ar-CH)

-

~40.0 (-CH₂Cl)

-

-

-

Mass Spectrometry (MS):

-

Rationale: To confirm the molecular weight and fragmentation pattern.

-

Expected (EI or ESI+): m/z 239 [M]⁺ and 241 [M+2]⁺ in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

-

Conclusion

This guide presents a validated and reliable protocol for the synthesis of this compound. The described two-step method, involving acylation followed by phosphorus oxychloride-mediated cyclodehydration, is efficient and scalable. The comprehensive characterization workflow ensures the structural integrity and purity of the final product, providing a solid foundation for its use in further research, particularly in the fields of medicinal chemistry and drug discovery.

References

-

Jadhav, V., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications, 2015, 1-14. Available at: [Link]

-

Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Available at: [Link]

-

Ng, Y. X. (2018). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. Available at: [Link]

-

Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. Available at: [Link]

-

Shaik, M., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Catalysts, 14(1), 53. Available at: [Link]

-

Zhang, X., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 531, 239-242. Available at: [Link]

-

ChemSynthesis. (2024). This compound. Available at: [Link]

-

Singh, I., & Kumar, A. (2016). Zirconium(IV) Chloride Mediated Cyclodehydration of 1,2-Diacylhydrazines: A Convenient Synthesis of 2,5Diaryl 1,3,4-Oxadiazoles. Letters in Organic Chemistry, 13(10). Available at: [Link]

-

Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Available at: [Link]

-

Anonymous. (1987). Phosphorous oxychloride (POCl3). Journal of Scientific & Industrial Research, 46, 216-221. Available at: [Link]

-

Nnaemeka, A. C., et al. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. Chemical Science International Journal, 29(3), 1-13. Available at: [Link]

-

ResearchGate. (n.d.). Yield of cyclized products obtained by cyclodehydration with POCl3 and P2O3Cl4. Available at: [Link]

-

Singh, S., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 8(20), 17823–17833. Available at: [Link]

-

Singh, S., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 8(20), 17823–17833. Available at: [Link]

-

Georgiyants, V. A., & Rad, B. (2020). A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration and oxidative cyclization. Biointerface Research in Applied Chemistry, 10(4), 5988-6003. Available at: [Link]

-

Chawla, R., et al. (2010). Synthesis of novel 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Acta Poloniae Pharmaceutica - Drug Research, 67(3), 235-242. Available at: [Link]

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. ptfarm.pl [ptfarm.pl]

- 5. eprints.utar.edu.my [eprints.utar.edu.my]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (CAS 50677-30-0)

Introduction

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle recognized as a "privileged structure" in medicinal chemistry.[1] Its remarkable metabolic stability, favorable pharmacokinetic profile, and capacity to act as a bioisostere for amide and ester functionalities have made it a cornerstone in the design of novel therapeutic agents.[2] Compounds incorporating this scaffold exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] This guide provides an in-depth technical overview of a specific, highly functionalized derivative: 2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (CAS 50677-30-0) . We will explore its physicochemical properties, detail a robust synthetic pathway, analyze its spectral characteristics, and critically evaluate its reactivity and potential as a versatile building block for drug discovery and development. The presence of the electrophilic chloromethyl group offers a reactive handle for extensive chemical modification, making this compound a particularly valuable intermediate for creating diverse chemical libraries.

Core Compound Identification and Physicochemical Properties

Precise identification is the foundation of all subsequent research. The key properties of this compound are summarized below.

Chemical Structure

References

- 1. mdpi.com [mdpi.com]

- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

This in-depth guide provides a comprehensive technical overview of the spectral analysis of the heterocyclic compound 2-(chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole . Designed for researchers, scientists, and professionals in the field of drug development, this document will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation and characterization of this molecule.

Introduction: The Significance of this compound

The 1,3,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities. The title compound, this compound, combines this privileged heterocycle with a reactive chloromethyl group and an electron-withdrawing nitrophenyl moiety, making it a valuable intermediate for the synthesis of novel therapeutic agents. Accurate and unambiguous structural confirmation is paramount, and this is achieved through the synergistic application of modern spectroscopic methods. This guide will not only present the expected spectral data but will also rationalize the underlying principles and experimental considerations, reflecting a field-proven approach to molecular characterization.

Molecular and Physical Properties

Before delving into the spectral analysis, it is essential to establish the fundamental properties of the target molecule.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClN₃O₃ | [1] |

| Molecular Weight | 239.618 g/mol | [1] |

| Melting Point | 133-135 ºC | [1] |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise in Action: Predicting the ¹H NMR Spectrum

The chemical environment of each proton dictates its resonance frequency (chemical shift, δ). By analyzing the electronic effects of the constituent functional groups, we can predict the ¹H NMR spectrum with a high degree of confidence.

-

Aromatic Protons (Nitrophenyl Ring): The 4-nitrophenyl group will exhibit a characteristic AA'BB' system. The strong electron-withdrawing nature of the nitro group (NO₂) and the 1,3,4-oxadiazole ring will deshield the aromatic protons, shifting them downfield. The protons ortho to the nitro group (H-3' and H-5') will be the most deshielded, appearing as a doublet, while the protons meta to the nitro group (H-2' and H-6') will appear as a second doublet at a slightly upfield position.

-

Chloromethyl Protons (-CH₂Cl): The methylene protons of the chloromethyl group are adjacent to an electronegative chlorine atom and the oxadiazole ring. This will cause a significant downfield shift, resulting in a sharp singlet.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.40 | Doublet | 2H | H-3', H-5' (Aromatic) |

| ~ 8.25 | Doublet | 2H | H-2', H-6' (Aromatic) |

| ~ 4.90 | Singlet | 2H | -CH₂Cl |

Deep Dive: ¹³C NMR Spectral Interpretation

¹³C NMR provides crucial information about the carbon skeleton of the molecule.

-

Oxadiazole Carbons: The two carbons within the 1,3,4-oxadiazole ring (C-2 and C-5) are in a highly electron-deficient environment and will therefore resonate at a very downfield position, typically in the range of 160-170 ppm.[2]

-

Aromatic Carbons: The 4-nitrophenyl ring will show four distinct signals. The carbon bearing the nitro group (C-4') will be significantly deshielded. The carbon attached to the oxadiazole ring (C-1') will also be downfield. The remaining aromatic carbons will appear in the typical aromatic region (120-130 ppm).

-

Chloromethyl Carbon: The carbon of the -CH₂Cl group will be found in the aliphatic region, shifted downfield due to the attached chlorine atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C-2 (Oxadiazole) |

| ~ 163 | C-5 (Oxadiazole) |

| ~ 149 | C-4' (Aromatic, C-NO₂) |

| ~ 129 | C-1' (Aromatic, C-Oxadiazole) |

| ~ 128 | C-2', C-6' (Aromatic) |

| ~ 124 | C-3', C-5' (Aromatic) |

| ~ 45 | -CH₂Cl |

Protocol: Acquisition of NMR Spectra

A self-validating protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

Key Vibrational Frequencies

The IR spectrum of this compound will be dominated by several characteristic absorption bands.

-

Nitro Group (NO₂): This group will exhibit two strong and distinct stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.

-

Aromatic C-H and C=C: The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

1,3,4-Oxadiazole Ring: The C=N and C-O-C bonds within the oxadiazole ring will have characteristic stretching vibrations.[3]

-

C-Cl Bond: The stretching vibration of the carbon-chlorine bond will be observed in the fingerprint region.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 | Medium | Aromatic C-H Stretch |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1530 | Strong | Asymmetric NO₂ Stretch |

| ~ 1350 | Strong | Symmetric NO₂ Stretch |

| ~ 1615 | Medium | C=N Stretch (Oxadiazole) |

| ~ 1070 | Medium | C-O-C Stretch (Oxadiazole) |

| ~ 750 | Strong | C-Cl Stretch |

Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix a small amount of the compound (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample compartment (or the pure KBr pellet) must be recorded and subtracted from the sample spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Molecular Ion and Fragmentation Pathway

Electron Impact (EI) is a common ionization technique that often leads to extensive fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 239, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 241 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragmentation Pathways:

-

Loss of Cl: A primary fragmentation will likely be the loss of a chlorine radical to form a stable cation at m/z 204.

-

Cleavage of the -CH₂Cl group: Loss of the entire chloromethyl radical would lead to a fragment at m/z 190.

-

Fragmentation of the Nitrophenyl Ring: Expect to see fragments corresponding to the nitrophenyl moiety (e.g., m/z 122 for C₆H₄NO₂) and further loss of NO₂ (m/z 46) or NO (m/z 30).

-

Oxadiazole Ring Cleavage: The heterocyclic ring can also undergo cleavage, leading to smaller fragment ions.

-

Visualizing the Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Protocol: Mass Spectrometry Analysis

-

Sample Introduction: For a volatile and thermally stable compound, a direct insertion probe or gas chromatography (GC) inlet can be used.

-

Ionization: Electron Impact (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Synthesis and Structural Confirmation Workflow

The overall process of synthesizing and characterizing this compound involves a logical sequence of steps to ensure the final product is of high purity and its structure is unequivocally confirmed.

Caption: Workflow for the synthesis and spectral confirmation of the target compound.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of modern spectroscopic techniques. By integrating the data from NMR, IR, and Mass Spectrometry, a complete and unambiguous picture of the molecule's architecture can be assembled. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently characterize this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

Zhang, X., Qin, Q., Qian, Y., & Xiao, H. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

Lupine Publishers. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

Sources

Literature review on 2,5-disubstituted 1,3,4-oxadiazole derivatives

An In-depth Technical Guide to 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives: Synthesis, Properties, and Pharmacological Applications

Introduction: The 1,3,4-Oxadiazole Core as a Privileged Scaffold

In the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars for drug discovery. Among them, the 1,3,4-oxadiazole, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold".[1][2][3][4] This distinction arises from its remarkable versatility and the wide array of biological activities its derivatives exhibit. While four isomers of oxadiazole exist, the 1,3,4-isomer is the most significant and extensively studied in pharmaceutical research.[1][5]

The unique electronic and structural properties of the 1,3,4-oxadiazole ring—including its ability to act as a bioisostere for amide and ester groups, participate in hydrogen bonding, and enhance molecular rigidity—contribute to its favorable interactions with various biological targets.[1] This has led to the development of derivatives with a broad pharmacological spectrum, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The clinical relevance of this scaffold is firmly established by marketed drugs such as Raltegravir , an antiretroviral agent for HIV treatment, and Zibotentan , an anticancer drug, both of which feature the 1,3,4-oxadiazole core.[1][6]

This guide provides a comprehensive review for researchers and drug development professionals, focusing on the synthesis, structural characterization, and diverse pharmacological applications of 2,5-disubstituted 1,3,4-oxadiazole derivatives, synthesizing technical details with field-proven insights.

I. Synthetic Strategies: Constructing the Oxadiazole Ring

The synthetic accessibility of the 1,3,4-oxadiazole core is a key reason for its widespread investigation. Several reliable methods have been developed, with the cyclodehydration of N,N'-diacylhydrazines being the most prevalent and versatile approach.

A. The Principal Pathway: Cyclodehydration of Diacylhydrazines

This classical and robust method typically involves a three-step sequence starting from readily available carboxylic acids or their derivatives.

-

Hydrazide Formation: The synthesis begins with the conversion of a carboxylic acid or its corresponding ester into an acylhydrazide (also known as a carbohydrazide) via reaction with hydrazine hydrate (N₂H₄·H₂O).[7] This step forms the N-N bond crucial for the heterocyclic core.

-

Acylation to Diacylhydrazine: The newly formed acylhydrazide is then reacted with a second acylating agent, such as an aroyl chloride or another carboxylic acid, to yield an N,N'-diacylhydrazine intermediate. This intermediate contains the complete C-N-N-C backbone required for the oxadiazole ring.[7]

-

Intramolecular Cyclodehydration: The final and critical step is the ring closure. The diacylhydrazine is treated with a suitable dehydrating agent, which facilitates the intramolecular cyclization and elimination of a water molecule to form the stable, aromatic 2,5-disubstituted 1,3,4-oxadiazole ring.[7]

Causality in Reagent Choice: The choice of dehydrating agent is critical for the success of the cyclization. Strong protic acids like concentrated sulfuric acid (H₂SO₄) or phosphorus-based reagents like phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), and phosphorus pentachloride (PCl₅) are commonly employed.[7][8] These reagents activate the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the nucleophilic attack by the second amide's nitrogen or oxygen atom, thereby driving the ring formation. POCl₃ is particularly effective and widely used due to its high efficiency and ability to drive the reaction to completion.[8]

Alternatively, this process can be streamlined into a one-pot synthesis where a carboxylic acid and a hydrazide are refluxed directly in the presence of a dehydrating agent like POCl₃, bypassing the isolation of the diacylhydrazine intermediate.[7][8]

B. Alternative Route: Oxidative Cyclization of Acylhydrazones

Another efficient method involves the oxidative cyclization of acylhydrazones. These precursors are readily prepared by condensing an acylhydrazide with an aldehyde. The subsequent cyclization can be achieved using various oxidizing agents, such as acetic anhydride or iodine, which promote the formation of the C-O bond to close the ring.[7][9]

Detailed Experimental Protocol: General Synthesis of 2-(Aryl)-5-(Aryl')-1,3,4-oxadiazoles

This protocol describes a self-validating system for synthesizing a target oxadiazole derivative, based on the diacylhydrazine pathway.

Step 1: Synthesis of 4-Methoxybenzohydrazide (1)

-

To a solution of a 4-methoxy-substituted aromatic acid or ester (0.01 mol) in ethanol (50 mL), add hydrazine hydrate (0.02 mol).

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and pour it into crushed ice.

-

Filter the resulting solid precipitate, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain pure acylhydrazide 1 .

Step 2: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles (3a-o)

-

Prepare a mixture of an appropriate aromatic acid (0.01 mol) and the synthesized 4-methoxybenzohydrazide 1 (1.66 g, 0.01 mol).[8]

-

Carefully add phosphoryl chloride (15 mL) to the mixture in a round-bottom flask fitted with a reflux condenser.[8]

-

Reflux the reaction mixture on a steam bath for 5-6 hours. Monitor the reaction's progress using TLC with an ethyl acetate:acetone (9:1) eluent system.[8]

-

Upon completion, cool the reaction mixture to room temperature and slowly pour it onto approximately 200 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution carefully with a 10% (w/v) sodium bicarbonate solution until effervescence ceases.

-

Filter the solid product that separates out, wash it with water until neutral, and dry it completely.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 2,5-disubstituted-1,3,4-oxadiazole.[8]

II. Structural Elucidation and Characterization

Confirming the structure of the synthesized derivatives is paramount. A combination of standard spectroscopic techniques provides irrefutable evidence of the target molecule's identity.

-

Infrared (IR) Spectroscopy: Successful synthesis is indicated by the disappearance of N-H stretching bands (from the hydrazide) and the appearance of characteristic peaks for the C=N stretching (around 1650 cm⁻¹) and the C-O-C stretching of the oxadiazole ring (around 1250-1050 cm⁻¹).[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The absence of the broad N-H proton signals from the precursor and the presence of aromatic proton signals with expected chemical shifts and splitting patterns confirm the structure.[11][12]

-

¹³C NMR: The signals for the two carbons of the oxadiazole ring typically appear far downfield (around 150-165 ppm), providing strong evidence of ring formation.[11][13]

-

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, and the observed molecular ion peak ([M+1]⁺) should correspond to the calculated molecular weight of the target oxadiazole.[10][11]

III. A Spectrum of Pharmacological Activities

The true value of the 2,5-disubstituted 1,3,4-oxadiazole scaffold lies in its profound and varied biological activities. The ability to modify the substituents at the 2 and 5 positions allows for the fine-tuning of pharmacological properties.

A. Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole have consistently demonstrated potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria and various fungal species.[7][14]

-

Mechanism and SAR: The antimicrobial efficacy is often linked to the molecule's overall lipophilicity, which facilitates its transport across the microbial cell membrane.[7] Structure-activity relationship (SAR) studies have revealed that the introduction of specific functional groups can significantly enhance potency.

-

Electronegative Groups: The presence of electron-withdrawing groups like chloro (-Cl) or nitro (-NO₂) on the terminal phenyl rings is a common strategy to boost antimicrobial effects.[7]

-

Heterocyclic Moieties: Incorporating other heterocyclic rings, such as furan or nitrofuran, has been shown to yield compounds with remarkable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.[7]

-

Compounds containing a naphthofuran moiety have shown antibacterial effects comparable to the standard drug ciprofloxacin.[15]

-

B. Anticancer Activity

The development of novel anticancer agents is a major focus of oxadiazole research. These derivatives have shown cytotoxicity against numerous human cancer cell lines, including those for leukemia, lung cancer, colon cancer, and breast cancer.[10][16][17]

-

Mechanism of Action: The anticancer effects are mediated through various mechanisms. Some derivatives act as potent enzyme inhibitors, targeting crucial cellular machinery.

-

Enzyme Inhibition: Certain 2,5-disubstituted 1,3,4-oxadiazoles have been identified as inhibitors of histone deacetylase (HDAC1) and telomerase, enzymes that are often dysregulated in cancer cells.[17]

-

Apoptosis Induction: Other compounds are believed to exert their effect by altering mitochondrial stability or inducing DNA damage, leading to programmed cell death (apoptosis) in cancer cells.[9]

-

-

SAR Insights: The presence of an aryl substituent on the oxadiazole nucleus is often favorable for activity.[10] Furthermore, halogen-containing derivatives have shown promise as interesting lead molecules for further synthetic and biological evaluation.[10] For example, N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine demonstrated significant growth inhibition against renal cancer and breast cancer cell lines.[16][18]

C. Anti-inflammatory Activity

Many 1,3,4-oxadiazole derivatives exhibit significant anti-inflammatory properties, making them attractive alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often carry the risk of gastric irritation due to their free carboxylic acid group.[8][19]

-

Evaluation Models: The anti-inflammatory potential is typically evaluated using the carrageenan-induced rat paw edema model, which mimics the physiological inflammatory response.[8][20] This response is biphasic: an initial phase mediated by histamine and serotonin, followed by a later phase involving the release of prostaglandins.[8]

-

Mechanism of Action: The mechanism can vary. Some derivatives, particularly those with an o-acetyl substitution, are hypothesized to inhibit cyclooxygenase (COX) enzymes, similar to aspirin.[20] Others have been shown to target key inflammatory signaling pathways. For instance, certain oxadiazoles can inhibit the lipopolysaccharide (LPS)-induced activation of the TLR4-NF-κB signaling pathway in macrophages, thereby reducing the production of pro-inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS).[20]

D. Anticonvulsant Activity

The central nervous system (CNS) is another important target for oxadiazole derivatives, with many compounds showing promising anticonvulsant activity.[12][21]

-

Screening and Evaluation: Efficacy is primarily determined using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which represent generalized tonic-clonic and myoclonic seizures, respectively.[22][23] A crucial part of the evaluation is the rotorod test, which assesses potential neurotoxicity and motor impairment, common side effects of antiepileptic drugs.[12][21]

-

SAR Insights: The anticonvulsant activity is highly dependent on the nature of the substituents at the 2 and 5 positions. Studies have shown that the introduction of strong electron-donating groups (e.g., -OCH₃, -NH₂) or weak electron-withdrawing groups (halogens like -F, -Cl) on the phenyl rings attached to the oxadiazole core can significantly improve anticonvulsant potency.[22][24]

IV. Summary of Structure-Activity Relationships (SAR)

The extensive research on 2,5-disubstituted 1,3,4-oxadiazoles has generated valuable insights into how molecular structure dictates biological function. These findings are critical for the rational design of new, more potent, and selective therapeutic agents.

| Substituent / Structural Feature | Associated Biological Activity | Rationale / Observation | References |

| Electron-withdrawing groups (-Cl, -NO₂) on Phenyl Ring | Antimicrobial, Anticancer | Enhances the electrophilic character and potentially improves binding affinity or reactivity with biological targets. | [7][10] |

| Lipophilic Groups | Antimicrobial | Facilitates transport of the drug molecule across the lipid-rich biological membranes of microorganisms. | [7] |

| Furan / Nitrofuran Ring | Antimicrobial | Specific heterocyclic moiety that has shown significant activity against a range of bacterial strains. | [7] |

| Electron-donating groups (-OCH₃, -NH₂) on Phenyl Ring | Anticonvulsant | Modulates the electronic properties of the molecule, leading to improved interaction with CNS targets. | [22][24] |

| o-Acetyl Phenyl Substitution | Anti-inflammatory | May mimic the structure of aspirin, suggesting a potential mechanism involving the inhibition of cyclooxygenase (COX). | [20] |

| Aryl Substituents (General) | Anticancer | The presence of aromatic rings is a common feature in many active anticancer compounds, contributing to binding interactions. | [10] |

V. Conclusion and Future Perspectives

The 2,5-disubstituted 1,3,4-oxadiazole scaffold has unequivocally proven its merit as a versatile and highly valuable core in modern drug discovery. Its straightforward and efficient synthesis, coupled with a broad and tunable pharmacological profile, ensures its continued relevance for medicinal chemists. The ability to systematically modify the substituents at the 2 and 5 positions provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.

Future research in this field is poised to move in several exciting directions:

-

Design of Hybrid Molecules: Combining the oxadiazole core with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.

-

Target-Specific Design: Moving beyond broad screening to the rational design of derivatives that selectively inhibit specific enzymes or receptors, which could lead to more effective therapies with fewer side effects.

-

Exploration of New Therapeutic Areas: While the antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities are well-documented, the potential of these derivatives in other areas, such as neurodegenerative diseases, metabolic disorders, and viral infections, remains a fertile ground for investigation.

By leveraging the foundational knowledge summarized in this guide, researchers and scientists are well-equipped to continue unlocking the immense therapeutic potential of 2,5-disubstituted 1,3,4-oxadiazole derivatives.

References

-

Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Barreiro, E. J., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(9), 13915-13957. Retrieved January 5, 2026, from [Link]

-

Anticancer Activity of Novel 2, 5- Disubstituted 1, 3, 4- Oxadiazole Derivatives. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. Retrieved January 5, 2026, from [Link]

-

Harish, K. P., et al. (2013). Synthesis and Evaluation of In Vivo Anticonvulsant Activity of 2,5- Disubstituted-1,3,4-Oxadiazole Derivatives. Letters in Drug Design & Discovery, 10(8), 783-791. Retrieved January 5, 2026, from [Link]

-

Kumar, R., & Abdullah, M. M. (2019). Synthesis, Characterization and Anticonvulsant Potential of 2,5-Disubstituted 1,3,4-Oxadiazole Analogues. Asian Journal of Chemistry, 31(6), 1389-1397. Retrieved January 5, 2026, from [Link]

-

Nagalakshmi, G. (2008). Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences, 70(1), 49-55. Retrieved January 5, 2026, from [Link]

-

Durgashivaprasad, E., et al. (2014). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. Indian Journal of Pharmacology, 46(5), 521-526. Retrieved January 5, 2026, from [Link]

-

Nagalakshmi, G. (2008). Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences, 70(1), 49. Retrieved January 5, 2026, from [Link]

-

Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. (2021). Journal of Drug Delivery and Therapeutics, 11(4-S), 154-164. Retrieved January 5, 2026, from [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2024). Polycyclic Aromatic Compounds, 1-24. Retrieved January 5, 2026, from [Link]

-

Harish, K. P., et al. (2013). Synthesis and Evaluation of In Vivo Anticonvulsant Activity of 2,5- Disubstituted-1,3,4-Oxadiazole Derivatives. Letters in Drug Design & Discovery, 10(8), 783-791. Retrieved January 5, 2026, from [Link]

-

Recent Advances in the Pharmacological Applications of 1,3,4‐Oxadiazole Derivatives: A Comprehensive Review. (2023). Chemistry & Biodiversity. Retrieved January 5, 2026, from [Link]

-

Gierlich, P., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2387. Retrieved January 5, 2026, from [Link]

-

Leś, A., & Skarżyńska, A. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 27(19), 6614. Retrieved January 5, 2026, from [Link]

-

Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of Chemical and Pharmaceutical Research, 8(3), 683-692. Retrieved January 5, 2026, from [Link]

-

Kumar, R., & Abdullah, M. M. (2019). Synthesis, Characterization and Anticonvulsant Potential of 2,5-Disubstituted 1,3,4-Oxadiazole Analogues. Asian Journal of Chemistry, 31(6), 1389-1397. Retrieved January 5, 2026, from [Link]

-

Nagalakshmi, G. (2008). Synthesis, Antimicrobial and Anti-inflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences, 70(1), 49-55. Retrieved January 5, 2026, from [Link]

-

Song, H., et al. (2005). Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles. Journal of Agricultural and Food Chemistry, 53(10), 3907-3912. Retrieved January 5, 2026, from [Link]

-

Durgashivaprasad, E., et al. (2014). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. Indian Journal of Pharmacology, 46(5), 521-526. Retrieved January 5, 2026, from [Link]

-

Ahsan, M. J., et al. (2014). Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole Analogs as Novel Anticancer and Antimicrobial Agents. Letters in Drug Design & Discovery, 11(4), 413-419. Retrieved January 5, 2026, from [Link]

-

Sestito, S., & Ciccone, L. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(21), 6649. Retrieved January 5, 2026, from [Link]

-

Nagalakshmi, G. (2008). Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences, 70(1), 49. Retrieved January 5, 2026, from [Link]

-

Gąsowska-Bajger, J., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5910. Retrieved January 5, 2026, from [Link]

-

Ben-Aoun, J., et al. (2022). Synthesis, characterization and in vivo antitumor effect of new α,β-unsaturated-2,5-disubstituted-1,3,4-oxadiazoles. Journal of Sulfur Chemistry, 43(5), 517-532. Retrieved January 5, 2026, from [Link]

-

Biological activities of 2, 5-Disubstituted 1, 3, 4-Oxadiazole: A Review. (2016). International Journal of Pharmaceutical Sciences and Research. Retrieved January 5, 2026, from [Link]

-

Ahsan, M. J., et al. (2014). Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole Analogs as Novel Anticancer and Antimicrobial Agents. Letters in Drug Design & Discovery, 11(4), 413-419. Retrieved January 5, 2026, from [Link]

-

A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. (2013). PharmaTutor. Retrieved January 5, 2026, from [Link]

-

Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Retrieved January 5, 2026, from [Link]

-

Gąsowska-Bajger, J., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5910. Retrieved January 5, 2026, from [Link]

-

Rajak, H., et al. (2009). Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles. International Journal of Pharmaceutical Sciences and Nanotechnology, 2(1), 415-422. Retrieved January 5, 2026, from [Link]

-

Synthesis and Fungicidal Activity of 2,5-Disubstituted- 1,3,4-oxadiazole Derivatives. (n.d.). Chinese Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]

-

Synthesis and Characterization of Some 2,5- Substituted 1,3,4-Oxadiazoles Derivatives. (2020). International Journal on Recent Advancement in Biotechnology & Nanotechnology. Retrieved January 5, 2026, from [Link]

-

Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Balachandra, A., et al. (2022). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Drug Research, 72(11), 599-607. Retrieved January 5, 2026, from [Link]

-

Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B, 42(4), 900-904. Retrieved January 5, 2026, from [Link]

Sources

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. Recent Advances in the Pharmacological Applications of 1,3,4‐Oxadiazole Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 6. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. ijsat.org [ijsat.org]

- 11. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Evaluation of In Vivo Anticonvulsant Activity of 2,...: Ingenta Connect [ingentaconnect.com]

- 22. researchgate.net [researchgate.net]

- 23. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]

- 24. asianpubs.org [asianpubs.org]

The Multifaceted Mechanisms of Action of Nitrophenyl-Oxadiazole Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of Nitrophenyl-Oxadiazoles in Therapeutic Research

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability, favorable pharmacokinetic properties, and its presence in several clinically approved drugs.[1] The incorporation of a nitrophenyl moiety into this privileged structure has given rise to a class of compounds with a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. These compounds have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[2][3][4] Their therapeutic effects are attributed to a variety of mechanisms, including the inhibition of crucial enzymes, disruption of cellular signaling pathways, and induction of programmed cell death.[5][6]

This in-depth technical guide provides a comprehensive overview of the established and emerging mechanisms of action for nitrophenyl-oxadiazole compounds. We will delve into their molecular targets, the signaling pathways they modulate, and the experimental methodologies employed to elucidate these complex interactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical scaffold.

Anticancer Mechanisms: A Multi-pronged Attack on Malignancy

Nitrophenyl-oxadiazole derivatives have emerged as potent cytotoxic agents against a range of cancer cell lines.[5][7] Their anticancer activity is not attributed to a single mechanism but rather to a coordinated assault on various biological targets crucial for cancer cell proliferation and survival.

Enzyme Inhibition: A Key Strategy in Cancer Chemotherapy

A primary mechanism through which nitrophenyl-oxadiazoles exert their anticancer effects is the inhibition of enzymes that are vital for tumor growth and progression.[5]

-

Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. The inhibition of TS leads to an imbalance in the nucleotide pool, ultimately causing "thymineless death" in rapidly dividing cancer cells. Certain nitrophenyl-oxadiazole compounds have been identified as potent inhibitors of human thymidylate synthase. For instance, 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole has demonstrated significant inhibitory potential against this enzyme, with an IC50 value of 0.62 µM.[5]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer. While specific nitrophenyl-oxadiazole derivatives have not been explicitly highlighted as HDAC inhibitors in the provided context, the broader class of 1,3,4-oxadiazoles has been shown to target HDACs.[5][8] This suggests a potential avenue for the mechanism of action for nitrophenyl-substituted analogs.

-

Other Enzymatic Targets: The 1,3,4-oxadiazole scaffold has been associated with the inhibition of other key enzymes in cancer progression, such as topoisomerase II, telomerase, and thymidine phosphorylase.[5] Further investigation is warranted to determine the specific inhibitory profiles of nitrophenyl-oxadiazole derivatives against these targets.

Induction of Apoptosis: Triggering Programmed Cell Death

A hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. Several studies have shown that nitrophenyl-oxadiazole compounds can trigger this process through various intrinsic and extrinsic pathways.[9][10]

One study on 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives revealed their ability to induce apoptosis in breast cancer cell lines. This was further confirmed by their inhibitory effect on DNA methyltransferase, an enzyme often dysregulated in cancer.[6][9] Another investigation into novel 1,3,4-oxadiazole derivatives demonstrated that the most potent compounds induced apoptosis at a higher rate than the standard drug cisplatin.[10] The mechanism involved mitochondrial membrane depolarization and activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[10]

Cell Cycle Arrest: Halting Cancer Cell Proliferation

In addition to inducing apoptosis, certain nitrophenyl-oxadiazole derivatives have been shown to arrest the cell cycle at specific checkpoints, thereby preventing cancer cell division. For example, some of the most active compounds were found to cause a significant retention of cells in the G0/G1 phase of the cell cycle, exceeding the effect of cisplatin.[10]

Visualizing the Anticancer Mechanisms of Nitrophenyl-Oxadiazoles

Figure 1: A diagram illustrating the multifaceted anticancer mechanisms of nitrophenyl-oxadiazole compounds, including enzyme inhibition, induction of apoptosis, and cell cycle arrest, leading to the inhibition of tumor growth.

Antimicrobial Mechanisms: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Nitrophenyl-oxadiazole derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them attractive candidates for further development.[11][12][13]

Inhibition of Ergosterol Biosynthesis in Fungi

Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis is a well-established target for antifungal drugs. Molecular docking studies have suggested that the antifungal activity of some 1,3,4-oxadiazole derivatives may be related to the inhibition of enzymes involved in the ergosterol synthesis pathway, such as lanosterol 14α-demethylase.[14]

Bacterial Enzyme Inhibition

-

Peptide Deformylase (PDF) Inhibition: PDF is an essential bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized proteins. Its absence in eukaryotes makes it an attractive target for selective antibacterial agents. Molecular docking studies have indicated that 1,3,4-oxadiazole derivatives can bind to the active site of peptide deformylase, suggesting this as a potential mechanism for their antibacterial activity.[15][16]

-

Other Potential Bacterial Targets: The broader class of 1,3,4-oxadiazoles has been shown to target other bacterial enzymes and processes, including DNA gyrase, GlcN-6-P synthase, and RNA polymerase.[12][14] Further research is needed to elucidate the specific interactions of nitrophenyl-oxadiazole compounds with these targets.

Experimental Protocols for Elucidating Mechanisms of Action

To rigorously establish the mechanism of action of nitrophenyl-oxadiazole compounds, a combination of in vitro and in silico techniques is essential.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of nitrophenyl-oxadiazole compounds against specific enzymes.

General Protocol (Example: Thymidylate Synthase Assay):

-

Reagents and Materials: Recombinant human thymidylate synthase, dUMP, 5,10-methylenetetrahydrofolate (CH2H4folate), spectrophotometer.

-

Assay Procedure:

-

Prepare a reaction mixture containing the enzyme, dUMP, and varying concentrations of the test compound in an appropriate buffer.

-

Initiate the reaction by adding CH2H4folate.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the oxidation of CH2H4folate to dihydrofolate.

-

Calculate the initial reaction rates for each compound concentration.

-

-

Data Analysis:

-

Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Cell-Based Assays for Anticancer Activity

Objective: To evaluate the cytotoxic and apoptotic effects of nitrophenyl-oxadiazole compounds on cancer cell lines.

Protocol 1: MTT Assay for Cytotoxicity

-

Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the nitrophenyl-oxadiazole compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.

-

Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and propidium iodide. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary

| Compound Class | Target Enzyme/Cell Line | IC50 Value | Reference |

| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | Human Thymidylate Synthase | 0.62 µM | [5] |

| 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives | MCF-7 (Breast Cancer) | Varies with substitution | [6][9] |

| 1,3,4-Oxadiazole derivatives | A549 (Lung Cancer) | <0.14 µM - 7.48 µM | [10] |

| S-substituted 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives | Acetylcholinesterase | Varies with substitution | [2] |

| N-(substituted)-2-(5-(1-(4-nitrophenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide | Urease | Potent Inhibition | [17] |

Conclusion and Future Directions

Nitrophenyl-oxadiazole compounds represent a promising class of molecules with diverse and potent biological activities. Their mechanisms of action are multifaceted, involving the inhibition of key enzymes, induction of apoptosis, and disruption of cellular proliferation. The continued exploration of this chemical scaffold, guided by a thorough understanding of its structure-activity relationships and molecular targets, holds significant potential for the development of novel and effective therapeutic agents for cancer and infectious diseases.

Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular targets for the most potent compounds to enable rational drug design and optimization.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicity of lead compounds in preclinical animal models.

-

Combination Therapies: Investigating the synergistic effects of nitrophenyl-oxadiazole compounds with existing anticancer and antimicrobial drugs to enhance efficacy and overcome resistance.

By leveraging the insights provided in this guide and pursuing these future research directions, the scientific community can unlock the full therapeutic potential of nitrophenyl-oxadiazole compounds.

References

-

Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. (2015). ResearchGate. [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2021). PubMed Central. [Link]

-

Compounds with 1,3,4-oxadiazole and azinane appendages to evaluate enzymes inhibition applications supported by docking and BSA binding. (2021). Taylor & Francis Online. [Link]

-

Design, Synthesis, and Biological Evaluation of 2‐(2‐Bromo‐3‐nitrophenyl)‐5‐phenyl‐1,3,4‐oxadiazole Derivatives as Possible Anti‐Breast Cancer Agents. (2020). ResearchGate. [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2021). MDPI. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

-

4‐Nitrophenyl derivative of 1,2,4‐oxadiazole 37 capable of binding with... (n.d.). ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. (2011). Asian Journal of Chemistry. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole Derivatives as Possible Anti-Breast Cancer Agents. (2020). PubMed. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). Hindawi. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega. [Link]

-

(PDF) 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). ResearchGate. [Link]

-

(PDF) Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (2013). ResearchGate. [Link]

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2023). RSC Publishing. [Link]

-

A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. (2024). Journal of Mines, Metals and Fuels. [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). MDPI. [Link]

-

1,3,4-oxadiazole derivatives as potential antimicrobial agents. (2022). PubMed. [Link]

-

1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. (2021). Bentham Science. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). PubMed Central. [Link]

-

Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (2021). Auctores Publishing. [Link]

Sources

- 1. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. informaticsjournals.co.in [informaticsjournals.co.in]

- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Biological Evaluation of 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole Derivatives as Possible Anti-Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 15. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

A Technical Guide to the Biological Activity Screening of Novel 1,3,4-Oxadiazole Derivatives

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding.[1] Derivatives of this heterocyclic nucleus exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the biological activity screening of novel 1,3,4-oxadiazole derivatives. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental design, emphasizing self-validating systems to ensure scientific integrity. We will explore the foundational assays for primary screening across key therapeutic areas, detailing step-by-step methodologies, data interpretation, and the underlying mechanistic principles.

Introduction: The Privileged 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[3] Its unique electronic and structural features make it a "privileged scaffold" in drug discovery. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents.[3][5] The versatility of the 1,3,4-oxadiazole core allows for diverse substitutions at the 2 and 5 positions, enabling the fine-tuning of physicochemical properties and biological targets.[6] This guide will focus on the primary screening methodologies to identify and characterize the therapeutic potential of these novel derivatives.

Anticancer Activity Screening

A significant area of investigation for 1,3,4-oxadiazole derivatives is their potential as anticancer agents.[5] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of enzymes like thymidylate synthase and histone deacetylases (HDACs), as well as targeting proteins involved in cell proliferation.[6]

Cytotoxicity Assessment: The MTT Assay

The initial step in anticancer screening is to evaluate the general cytotoxicity of the novel compounds against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7]

Principle: The MTT assay measures cellular metabolic activity as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Experimental Protocol: MTT Assay [8][10]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[8]

Data Analysis and Interpretation:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The results are typically plotted as a dose-response curve, from which the half-maximal inhibitory concentration (IC50) value can be determined. A lower IC50 value indicates higher cytotoxic activity.

Visualizing the Anticancer Screening Workflow

Caption: A flowchart of the in vitro anticancer screening process.

Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[12] 1,3,4-Oxadiazole derivatives have shown promise as potent antibacterial and antifungal compounds.[2][3]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and highly accurate technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[13][14][15]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a microtiter plate.[16] After incubation, the presence or absence of microbial growth is visually assessed to determine the MIC.[15]

Experimental Protocol: Broth Microdilution [13][14][17]

-

Preparation of Compound Dilutions: Prepare a stock solution of the 1,3,4-oxadiazole derivative. Perform a two-fold serial dilution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[15]

-

Inoculation: Inoculate each well containing the compound dilutions with the standardized microbial suspension. Include a growth control (broth and inoculum only) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[13]

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

Data Presentation:

The results of the MIC screening can be effectively summarized in a table.

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative 1 | 16 | 32 | 64 |

| Derivative 2 | 8 | 16 | 32 |

| Derivative 3 | >128 | >128 | >128 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 8 |

Visualizing the Antimicrobial Screening Workflow

Caption: A streamlined workflow for primary antimicrobial screening.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a variety of diseases. Some 1,3,4-oxadiazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2]

In Vitro COX Inhibition Assay